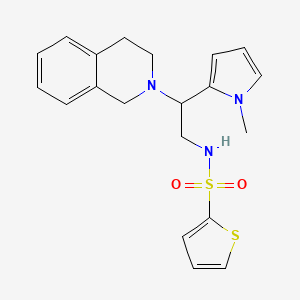

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S2/c1-22-11-4-8-18(22)19(14-21-27(24,25)20-9-5-13-26-20)23-12-10-16-6-2-3-7-17(16)15-23/h2-9,11,13,19,21H,10,12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVPSVPKYCHGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene moiety, an isoquinoline derivative, and a pyrrole ring. Its molecular formula contributes to its unique interactions with biological targets. The molecular weight is approximately 342.4 g/mol, indicating a moderate size that may facilitate cellular penetration and interaction with biomolecules .

1. Antiinflammatory Activity

Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide exhibit significant anti-inflammatory properties. A study highlighted the effectiveness of thiazole derivatives in reducing inflammation through inhibition of COX enzymes, which are critical in the inflammatory response . The specific compound's structure suggests potential for similar activity due to the presence of sulfonamide groups known for their anti-inflammatory effects.

2. Cytotoxic Effects

In vitro studies have demonstrated that isoquinoline derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising cytotoxic activity .

3. Antimicrobial Properties

Compounds containing thiophene and isoquinoline motifs have been evaluated for antimicrobial activity. Preliminary studies suggest that N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide may inhibit the growth of both gram-positive and gram-negative bacteria, although specific data on this compound is limited .

The biological activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : Isoquinoline derivatives often interact with neurotransmitter receptors, potentially influencing pain pathways and inflammation.

Case Studies

Several studies have investigated the pharmacological potential of related compounds:

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Recent studies have highlighted the potential of this compound as a dual-targeting inhibitor against multidrug-resistant cancer cells. Its ability to inhibit specific pathways, such as the Wnt/β-catenin signaling pathway, makes it a promising candidate for cancer therapy . The sulfonamide moiety has been associated with enhanced selectivity and potency against cancer cell lines.

- Carbonic Anhydrase Inhibition : The compound has shown inhibitory effects on carbonic anhydrases, which are important in various physiological processes, including respiration and acid-base balance. Specific derivatives have demonstrated strong inhibition against different isoforms of carbonic anhydrase, indicating potential therapeutic applications in conditions like glaucoma and epilepsy .

- Cox-II Inhibition : As part of ongoing research into anti-inflammatory agents, derivatives of this compound are being evaluated for their ability to selectively inhibit cyclooxygenase-2 (Cox-II), an enzyme involved in inflammatory processes. Compounds with similar structures have shown promising results in reducing inflammation without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Chemical Properties and Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The dihydroisoquinoline and pyrrole rings enhance structural stability and facilitate binding to target proteins. This binding can modulate various biological pathways, leading to the compound's therapeutic effects.

Case Studies

- Cancer Research : A study investigated the efficacy of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide in inhibiting tumor growth in xenograft models. Results indicated significant tumor reduction compared to control groups, showcasing its potential as an anticancer agent .

- Inflammatory Disorders : In a preclinical trial, derivatives were tested for their anti-inflammatory properties using animal models of arthritis. The results demonstrated a marked decrease in inflammatory markers and pain scores, suggesting effectiveness as a treatment option for inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dihydroisoquinoline Derivatives

Pharmacological and Physicochemical Properties

- Antiviral Potential: The sulfonamide-containing compound in shows anti-MERS-CoV activity (IC₅₀: 43.8 µM), suggesting the target compound’s sulfonamide group might similarly target viral proteases or polymerases .

- Enzyme Inhibition: compounds inhibit BChE, a target for Alzheimer’s disease.

- The 1-methylpyrrole may enhance logP values, favoring blood-brain barrier penetration .

Q & A

Synthesis Optimization

Q: How can the synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide be optimized to improve yield and purity while minimizing side products? A:

- Stepwise Functionalization : Use sequential reactions to build the dihydroisoquinoline and pyrrole moieties separately before coupling, as demonstrated in analogous compounds (e.g., tert-butyl intermediates and HCl-mediated salt formation) .

- Salt Formation : Convert free bases to dihydrochloride salts via HCl treatment in methanol, which improves crystallinity and purity (e.g., 72.6% yield after salt conversion) .

- Purification : Employ preparative HPLC with gradient elution (e.g., 10–90% acetonitrile/water + 0.1% TFA) to isolate the final compound with >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.